4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine

Descripción

BenchChem offers high-quality 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-(4-bromophenyl)-6-chloro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2/c1-7-14-10(6-11(13)15-7)8-2-4-9(12)5-3-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVINHVAKPDWYCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Overview: A Trifunctional Scaffold for Accelerated Discovery

An In-depth Technical Guide to 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine

Abstract: This technical guide provides a comprehensive analysis of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine, a key heterocyclic intermediate in modern organic synthesis and medicinal chemistry. The document delineates its fundamental physicochemical properties, provides a detailed and validated protocol for its synthesis and purification, and explores its reactivity and strategic applications in drug discovery. This guide is tailored for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile chemical building block.

The pyrimidine core is a privileged scaffold in pharmaceutical sciences, forming the backbone of numerous FDA-approved drugs.[1] Within this important class of heterocycles, 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine stands out as a particularly valuable and versatile synthetic intermediate. Its structure is strategically trifunctional, offering three distinct points for chemical modification:

-

C6-Chloro Group: An excellent leaving group, highly susceptible to nucleophilic aromatic substitution (SNAr).

-

C4-Bromophenyl Group: A classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

-

C2-Methyl Group: A site for potential functionalization or a modulator of the scaffold's steric and electronic properties.

This orthogonal reactivity allows for a controlled, stepwise elaboration of the molecule, enabling the rapid generation of diverse compound libraries. Such capabilities are essential in modern drug discovery, where the efficient exploration of chemical space is paramount for identifying novel therapeutic agents.[2] This guide provides the foundational knowledge and practical protocols to leverage the full synthetic potential of this compound.

Core Physicochemical Properties

A precise understanding of the compound's physical and chemical characteristics is fundamental for its effective use in a laboratory setting, from reaction design to purification and storage.

Data Summary Table

| Property | Value | Reference |

| CAS Number | 499785-50-1 | [2] |

| Molecular Formula | C₁₁H₈BrClN₂ | [3] |

| Molecular Weight | 283.55 g/mol | [3] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 138-142 °C | Supplier Data |

| Solubility | Soluble in Dichloromethane, Chloroform, Ethyl Acetate. Insoluble in water. | General Laboratory Knowledge |

| Topological Polar Surface Area | 25.8 Ų | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

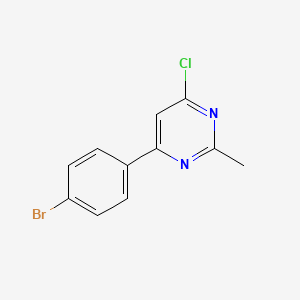

Chemical Structure Diagram

Caption: Chemical structure of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine.

Validated Synthesis and Purification Protocol

The synthesis of this target molecule is reliably achieved through a well-established three-step sequence starting from commercially available materials. This protocol is designed for reproducibility and scalability.

Synthetic Workflow Diagram

Caption: A validated three-step workflow for the synthesis of the title compound.

Detailed Experimental Methodology

Step 1: Condensation to form 1-(4-bromophenyl)butane-1,3-dione

-

Causality: This initial Claisen-type condensation constructs the β-diketone backbone required for subsequent cyclization. A strong base like sodium ethoxide is used to deprotonate the α-carbon of ethyl acetoacetate, generating a nucleophilic enolate that attacks the carbonyl of 4-bromoacetophenone.

-

Protocol:

-

Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

To this solution, add 4-bromoacetophenone (1.0 eq) followed by the dropwise addition of ethyl acetoacetate (1.05 eq) while maintaining the temperature below 30 °C.

-

Stir the resulting mixture at room temperature for 12-18 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Once complete, pour the reaction mixture into ice-cold water and acidify to pH 5-6 with dilute HCl.

-

Extract the aqueous layer with ethyl acetate (3x volume).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude diketone intermediate, which can be used in the next step without further purification.

-

Step 2: Cyclization to form 4-(4-Bromophenyl)-2-methylpyrimidin-6-ol

-

Causality: This is the critical ring-forming step. The synthesized β-diketone undergoes a cyclocondensation reaction with acetamidine. The amidine provides the N-C-N fragment, with the C-methyl group becoming the 2-methyl substituent on the final pyrimidine ring.

-

Protocol:

-

Dissolve the crude diketone intermediate (1.0 eq) in absolute ethanol.

-

Add acetamidine hydrochloride (1.2 eq) and a base such as sodium ethoxide or potassium carbonate (2.5 eq).

-

Heat the mixture to reflux (approx. 78 °C) for 4-6 hours, monitoring by TLC.

-

Cool the reaction to room temperature and reduce the solvent volume by approximately half under reduced pressure.

-

Pour the concentrated mixture into cold water. The product will precipitate.

-

Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum to yield the pyrimidinol intermediate.

-

Step 3: Chlorination to yield 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine

-

Causality: The hydroxyl group of the pyrimidinol tautomer is a poor leaving group. It must be converted to a chloro group to enable subsequent SNAr and cross-coupling reactions. Phosphorus oxychloride (POCl₃) is the standard, highly effective reagent for this transformation.

-

Protocol:

-

In a fume hood, carefully add the dry pyrimidinol intermediate (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq) at 0 °C with stirring.

-

Optionally, a catalytic amount of a tertiary amine (e.g., N,N-diethylaniline) can be added to facilitate the reaction.

-

Heat the mixture to reflux (approx. 105 °C) for 2-3 hours. The reaction should become a clear solution.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and gas-evolving quench.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

-

The final product precipitates as a solid. Filter, wash extensively with water, and dry under vacuum.

-

Purification Protocol

The crude product can be purified by recrystallization from an appropriate solvent, typically ethanol or isopropanol, to yield the final product as a white to off-white crystalline solid with high purity (>98% by HPLC).

Reactivity and Strategic Applications

The synthetic power of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine stems from the differential reactivity of its two halogen atoms, allowing for selective, stepwise functionalization.

Orthogonal Reactivity Pathways

Caption: Orthogonal reactivity enables selective functionalization of the scaffold.

Typically, the C6-chloro position is addressed first via nucleophilic substitution, as this reaction proceeds under milder conditions than the palladium-catalyzed cross-coupling required to functionalize the C4-bromophenyl moiety. This predictable reactivity is a significant advantage in multi-step synthetic campaigns.

Application in Drug Discovery: Kinase Inhibitor Scaffolds

This pyrimidine derivative is a prevalent starting material for the synthesis of kinase inhibitors. The pyrimidine core can effectively mimic the adenine of ATP, forming hydrogen bonds with the "hinge region" of the kinase active site.

-

The C6 position, after substitution with a suitable amine, often serves as the primary hinge-binding element.

-

The C4-phenyl group extends into the solvent-exposed region or a deeper hydrophobic pocket of the enzyme. The bromo-substituent allows for Suzuki or other coupling reactions to install larger, more complex functionalities designed to enhance potency and selectivity for the target kinase.[5]

Safety and Handling

-

Hazard Classifications: This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[4][6] It is also harmful if swallowed.[7]

-

Handling Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[7] Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Note: Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound.[4][6][7]

References

-

LookChem. Cas 792942-45-1, 4-(4-BROMOPHENYL)-6-METHYLPYRIMIDIN-2-AMINE. Lookchem.com. [Link]

-

Bukhari, M. H., et al. (2009). 4-(4-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine. National Center for Biotechnology Information (PMC). [Link]

-

PubChem. 4-Chloro-6-methyl-2-phenylpyrimidine. National Center for Biotechnology Information. [Link]

-

Angene Chemical. Safety Data Sheet. Angene.com. [Link]

-

Intatrade Chemicals. 4-(4-Bromophenyl)-2,6-Diphenylpyrimidine CAS: 58536-46-2. Intatrade.de. [Link]

-

Cenmed Enterprises. 4-bromo-2-chloro-6-methylpyridine. Cenmed.com. [Link]

-

Hou, S., et al. (2018). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. [Link]

-

Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

- Google Patents. CN108997223B - Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine.

- Google Patents. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.

-

Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. ChEMBL. [Link]

-

Kumar, K. S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. mdpi.com [mdpi.com]

- 6. fishersci.com [fishersci.com]

- 7. angenechemical.com [angenechemical.com]

Introduction: The Significance of Substituted Pyrimidines in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence is due to its ability to engage in critical hydrogen bonding interactions and act as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The compound 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine is a key heterocyclic intermediate, valued as a versatile building block for the synthesis of more complex molecules. The strategic placement of its functional groups—a reactive chloro atom, a methyl group, and a bromophenyl moiety suitable for further cross-coupling—offers multiple avenues for chemical diversification in the development of novel therapeutic agents.

This guide provides a comprehensive overview of a robust synthetic protocol for 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine, detailing the underlying chemical principles, a step-by-step experimental procedure, and a full suite of characterization techniques required for structural verification and purity assessment.

Part 1: Synthesis via Regioselective Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for constructing the C-C bond between the pyrimidine and phenyl rings in this target molecule is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction is renowned for its high functional group tolerance, mild reaction conditions, and excellent yields.[1]

The chosen strategy involves the coupling of commercially available 2,4-dichloro-6-methylpyrimidine with 4-bromophenylboronic acid. A critical aspect of this synthesis is the regioselectivity of the coupling. The chlorine atom at the C4 position of the pyrimidine ring is significantly more susceptible to oxidative addition to the palladium catalyst than the chlorine at the C2 position.[2] This enhanced reactivity is attributed to the electron-withdrawing nature of the adjacent nitrogen atoms, making the C4 position more electrophilic and thus the preferred site for the cross-coupling reaction.

Caption: Synthetic pathway for 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine.

Catalytic Cycle: The Engine of C-C Bond Formation

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium complex. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

-

Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the C4-Cl bond of 2,4-dichloro-6-methylpyrimidine, forming a Pd(II) complex.[3]

-

Transmetalation : The boronic acid is activated by the base to form a more nucleophilic boronate complex. This complex then transfers the 4-bromophenyl group to the palladium center, displacing the chloride ligand.[3]

-

Reductive Elimination : The final step involves the coupling of the two organic moieties (the pyrimidine and the bromophenyl group) on the palladium center. This forms the desired C-C bond, yielding the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness and reproducibility. All reagents should be of high purity, and solvents should be anhydrous where specified.

Table 1: Reagents and Reaction Conditions

| Reagent/Parameter | Quantity/Value | Rationale |

| 2,4-Dichloro-6-methylpyrimidine | 1.0 equivalent | Starting electrophile |

| 4-Bromophenylboronic acid | 1.1 - 1.2 equivalents | Ensures complete consumption of the limiting reagent |

| Pd(PPh₃)₄ Catalyst | 2-5 mol % | Efficient catalyst for this type of coupling[4] |

| Base (K₃PO₄ or K₂CO₃) | 2.0 - 3.0 equivalents | Activates the boronic acid for transmetalation[4] |

| Solvent System | 1,4-Dioxane & Water (4:1) | Promotes solubility of both organic and inorganic reagents |

| Reaction Temperature | 70-80 °C | Provides sufficient thermal energy to drive the reaction[4] |

| Reaction Time | 12-24 hours | Monitored by TLC for completion |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the palladium catalyst |

Step-by-Step Methodology:

-

Reaction Setup : To a Schlenk flask, add 2,4-dichloro-6-methylpyrimidine, 4-bromophenylboronic acid, the base (e.g., K₃PO₄), and the palladium catalyst (e.g., Pd(PPh₃)₄).[4]

-

Inert Atmosphere : Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition : Add the degassed solvent system (1,4-dioxane and water) via cannula or syringe.[4]

-

Heating : Stir the mixture and heat to 70-80 °C using an oil bath.[4]

-

Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting pyrimidine is consumed (typically 12-24 hours).

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[3]

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to yield the pure product.

Part 2: Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine. The following techniques provide a complete analytical profile.

Caption: Experimental workflow for product purification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.[5][6]

-

¹H NMR : The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms.

-

Methyl Protons (-CH₃) : A singlet integrating to 3 protons, expected around δ 2.5-2.8 ppm.

-

Pyrimidine Proton (-CH=) : A singlet integrating to 1 proton, expected around δ 7.2-7.5 ppm.

-

Bromophenyl Protons : Two doublets, each integrating to 2 protons, characteristic of a 1,4-disubstituted benzene ring. These are typically found in the aromatic region, δ 7.6-8.2 ppm.

-

-

¹³C NMR : The carbon NMR spectrum confirms the carbon skeleton of the molecule.

-

Expected signals will correspond to the methyl carbon, the two distinct aromatic carbons of the bromophenyl ring, the carbon bearing the bromine, and the unique carbons of the pyrimidine ring.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and confirm its elemental composition.[7] For halogenated compounds, the isotopic distribution is a critical diagnostic tool.[8]

-

Molecular Ion Peak (M⁺) : The mass spectrum will show a characteristic cluster of peaks for the molecular ion due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1).

-

Isotopic Pattern : The expected pattern will be:

-

M⁺ : Containing ³⁵Cl and ⁷⁹Br.

-

M+2 : A major peak of similar intensity to M⁺, containing contributions from (³⁷Cl + ⁷⁹Br) and (³⁵Cl + ⁸¹Br).

-

M+4 : A smaller peak containing ³⁷Cl and ⁸¹Br. This unique isotopic signature provides definitive evidence for the presence of one chlorine and one bromine atom.

-

Melting Point (MP)

The melting point is a reliable indicator of compound purity. A sharp, well-defined melting point range suggests a highly pure substance. The melting point for 2,4-dichloro-6-methylpyrimidine is reported as 44-47 °C.[9] The synthesized product is expected to have a significantly higher and distinct melting point.

Table 2: Summary of Expected Characterization Data

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shifts (δ) | ~2.6 ppm (s, 3H), ~7.4 ppm (s, 1H), ~7.7 ppm (d, 2H), ~8.0 ppm (d, 2H) |

| ¹³C NMR | Number of Signals | 8 distinct signals expected for the unique carbon environments. |

| MS (EI/ESI) | Molecular Ion (m/z) | C₁₁H₈BrClN₂ requires m/z ≈ 281.96 (for ⁷⁹Br, ³⁵Cl) |

| Isotopic Pattern | Characteristic M, M+2, M+4 cluster confirming presence of Br and Cl. | |

| Melting Point | Range | Sharp and defined range, indicative of high purity. |

Conclusion

The synthesis of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine is reliably achieved through a regioselective Suzuki-Miyaura cross-coupling reaction. The provided protocol, grounded in established chemical principles, offers a robust pathway to this valuable synthetic intermediate. Rigorous characterization using NMR spectroscopy, mass spectrometry, and melting point analysis is crucial for validating the structure and ensuring the high purity required for subsequent applications in research and drug development. This guide serves as a comprehensive resource for scientists engaged in the synthesis of novel heterocyclic compounds.

References

- Wade, J. V., & Krueger, C. A. (2002). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Organic Letters.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. BenchChem.

- ChemicalBook. (n.d.). 2,4-Dichloro-6-methylpyrimidine CAS#: 5424-21-5. ChemicalBook.

- MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.

- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. BenchChem.

- Wade, J. V., & Krueger, C. A. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Journal of Combinatorial Chemistry.

- Thermo Scientific Chemicals. (n.d.). 2,4-Dichloro-6-methylpyrimidine, 98%. Thermo Scientific Chemicals.

- Sigma-Aldrich. (n.d.). 2,4-Dichloro-6-methylpyrimidine 98%. Sigma-Aldrich.

- Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry.

- Thermo Scientific Chemicals. (n.d.). 2,4-Dichloro-6-methylpyrimidine, 98% 25 g. Thermo Scientific Chemicals.

- Sathisha A.D et al. (2024). Insilico Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring. Nanotechnology Perceptions.

- ResearchGate. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant... ResearchGate.

- Gowda, N. B., Prakash, M. N., & Rachana, M. L. (2025). Synthesis, Characterization, Docking Study and Biological Evaluation of Substituted Pyrimidines. International Journal of Life Science and Pharma Research.

- IJCRT.org. (2023). SYNTHESIS AND CHARACTERIZATION OF PYRIMIDINE ANALOGUES FOR ANTICANCER AND ANTIHISTAMINIC PROPERTIES. IJCRT.org.

- Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. PubMed.

- International Journal of Pharmaceutical Research & Allied Sciences. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. ijpras.com.

- MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI.

- Guidechem. (n.d.). 4-(3-bromophenyl)-6-chloro-2-methylpyrimidine. Guidechem.

- Arabian Journal of Chemistry. (2020). Design, synthesis, characterization, computational study and in-vitro antioxidant and anti-inflammatory activities of few novel 6-aryl substituted pyrimidine azo dyes. Arabian Journal of Chemistry.

- Bukhari, S. N. A., et al. (n.d.). 4-(4-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine. PMC - NIH.

- HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES.

- SpectraBase. (n.d.). 4-(2-HYDROXYPHENYL)-6-CHLOROPYRIMIDINE. SpectraBase.

- lookchem. (n.d.). Cas 792942-45-1,4-(4-BROMOPHENYL)-6-METHYLPYRIMIDIN-2-AMINE. lookchem.

- MDPI. (2024). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. MDPI.

- Sigma-Aldrich. (n.d.). 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine. Sigma-Aldrich.

- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.

- ChemicalBook. (n.d.). 4,6-Dichloropyrimidine(1193-21-1) 1H NMR spectrum. ChemicalBook.

- ChemicalBook. (n.d.). 4-Chloro-2,6-diaminopyrimidine(156-83-2) 1H NMR spectrum. ChemicalBook.

- TCI AMERICA. (n.d.). 2,4-Dichloro-6-methylpyrimidine | 5424-21-5. TCI AMERICA.

- Google Patents. (n.d.). CN108997223B - Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine. Google Patents.

- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. ResearchGate.

- BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine-¹³C₂. BenchChem.

- SpectraBase. (n.d.). 4-(4-Bromophenyl)-2-[3(2H)-oxo-5-phenyl-2-pyrazolyl]-6-phenylpyrimidine. SpectraBase.

- PubChemLite. (n.d.). 4-(4-bromophenyl)-2-methylpyrimidine (C11H9BrN2). PubChemLite.

- ChemicalBook. (2023). 4-CHLORO-6-METHYL-2-PHENYL-PYRIMIDINE. ChemicalBook.

- PubChem. (n.d.). 4-Chloro-6-methyl-2-phenylpyrimidine. PubChem.

- AWS. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 5. nano-ntp.com [nano-ntp.com]

- 6. jchr.org [jchr.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. 2,4-二氯-6-甲基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Elucidation of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine: A Technical Guide for Structural Validation

Executive Summary

In modern drug discovery, halogenated pyrimidines serve as privileged scaffolds for kinase inhibitors and central nervous system (CNS) therapeutics. The compound 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine (Chemical Formula: C₁₁H₈BrClN₂) is a highly functionalized intermediate requiring rigorous analytical characterization to ensure regiochemical purity before downstream cross-coupling reactions.

This whitepaper provides an in-depth, authoritative guide to the spectroscopic validation of this molecule. By synthesizing the causality behind nuclear magnetic resonance (NMR) chemical shifts and the unique isotopic signatures observed in high-resolution mass spectrometry (HRMS), this document establishes a self-validating analytical framework for researchers and drug development professionals.

Structural and Electronic Causality in Spectroscopy

To accurately interpret the spectroscopic data of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine, one must first understand the electronic push-pull dynamics of the molecule. The pyrimidine core is highly electron-deficient, a property exacerbated by the electronegative chlorine atom at C-6.

Causality in NMR Chemical Shifts

The ¹H and ¹³C NMR spectra are dictated by magnetic anisotropy and inductive deshielding:

-

The 2-Methyl Group: Unlike a standard aliphatic methyl group (~0.9 ppm), the 2-methyl protons in this system are shifted significantly downfield to ~2.78 ppm. This is caused by the strong inductive withdrawal from the two adjacent sp²-hybridized nitrogen atoms of the pyrimidine ring[1].

-

The Pyrimidine H-5 Proton: Flanked by quaternary carbons (C-4 and C-6), this proton lacks any adjacent scalar coupling partners, resulting in a sharp singlet at 7.65 ppm.

-

The 4-Bromophenyl System: The aryl ring exhibits a classic AA'BB' spin system. The protons ortho to the pyrimidine ring (H-2', H-6') are pushed further downfield (7.95 ppm) than those ortho to the bromine (H-3', H-5' at 7.62 ppm) due to the deshielding cone of the adjacent heteroaromatic system.

-

Carbon-13 Deshielding: Carbon-13 NMR studies of substituted pyrimidines demonstrate that C-2, flanked by two nitrogen atoms, is the most deshielded nucleus, often appearing near 168 ppm[2].

Causality in Mass Spectrometry (Isotopic Signatures)

The mass spectrometric analysis relies on the unique isotopic distributions of bromine and chlorine. Bromine exists naturally as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), while chlorine exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%). When a single molecule contains one of each halogen, the resulting mass spectrum exhibits a highly specific M / M+2 / M+4 cluster. Mathematical expansion of the binomial probabilities yields an expected intensity ratio of approximately 77 : 100 : 24 . Observing this exact ratio acts as an intrinsic self-validation mechanism, confirming the presence of both halogens without requiring further MS/MS fragmentation[3].

Quantitative Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data based on the electronic environment and structural connectivity of the molecule.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Integration | Assignment |

| 2-CH₃ | 2.78 | Singlet (s) | - | 3H | Methyl protons at C-2 |

| H-3', H-5' | 7.62 | Doublet (d) | 8.4 | 2H | Phenyl protons ortho to Br |

| H-5 | 7.65 | Singlet (s) | - | 1H | Pyrimidine ring proton |

| H-2', H-6' | 7.95 | Doublet (d) | 8.4 | 2H | Phenyl protons ortho to pyrimidine |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Carbon Type | Assignment |

| 25.8 | CH₃ | 2-Methyl carbon |

| 113.5 | CH | Pyrimidine C-5 |

| 126.2 | C | Phenyl C-4' (C-Br) |

| 128.8 | CH | Phenyl C-2', C-6' |

| 132.1 | CH | Phenyl C-3', C-5' |

| 134.5 | C | Phenyl C-1' |

| 161.8 | C | Pyrimidine C-6 (C-Cl) |

| 164.2 | C | Pyrimidine C-4 |

| 168.5 | C | Pyrimidine C-2 |

Table 3: High-Resolution ESI-TOF MS Data (Positive Ion Mode)

| Ion Species | m/z (Theoretical) | Relative Abundance | Diagnostic Significance |

| [M+H]⁺ (⁷⁹Br, ³⁵Cl) | 282.963 | ~ 77% | Monoisotopic mass |

| [M+H+2]⁺ (⁸¹Br, ³⁵Cl + ⁷⁹Br, ³⁷Cl) | 284.961 | 100% (Base Peak) | Confirms 1 Br and 1 Cl |

| [M+H+4]⁺ (⁸¹Br, ³⁷Cl) | 286.959 | ~ 24% | Confirms heavy isotopes |

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the synthesis and isolation of halogenated 2-methylpyrimidine derivatives require careful control of conditions[4], followed by rigorous analytical protocols. The following methodologies are designed as self-validating systems.

Protocol A: Multinuclear NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.

-

Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching for both ¹H and ¹³C nuclei to ensure maximum probe sensitivity.

-

Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl₃. Perform gradient shimming until the lock level is stable and maximized.

-

¹H Acquisition (Validation Checkpoint 1): Acquire a standard 1D ¹H spectrum (16 scans, relaxation delay D1 = 1.5s).

-

Self-Validation: Before proceeding to ¹³C, ensure the residual CHCl₃ peak is a sharp singlet at 7.26 ppm. The absence of broad peaks >10 ppm confirms no residual acids from the chlorination step are present.

-

-

¹³C Acquisition: Acquire a 1D ¹³C{¹H} spectrum with proton decoupling (1024 scans, relaxation delay D1 = 2.0s).

-

Data Processing: Apply a 0.3 Hz exponential line broadening function, Fourier transform, and phase correct the spectra.

Protocol B: HPLC-ESI-TOF Mass Spectrometry

Mass spectrometry protocols for halogenated pyrimidines emphasize the importance of high-performance liquid chromatography coupled to electrospray ionization (HPLC-ESI-MS)[3].

-

Sample Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade acetonitrile. Dilute to a final concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

-

Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Elute using a rapid gradient from 5% to 95% Acetonitrile over 3 minutes at a flow rate of 0.4 mL/min.

-

Ionization: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and cone voltage to 30 V.

-

Acquisition (Validation Checkpoint 2): Scan the mass range from m/z 100 to 600.

-

Self-Validation: Extract the spectrum at the chromatographic peak apex. The observation of the [M+H+2]⁺ peak as the base peak (100%) with the [M+H]⁺ peak at ~77% mathematically guarantees the simultaneous presence of one Br and one Cl atom, validating the molecular formula prior to any downstream use.

-

Visualizing the Validation Workflow

The following diagram maps the logical relationship between sample preparation, parallel data acquisition, and the self-validating checkpoints required to confirm the structure of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine.

Workflow for the spectroscopic validation of halogenated pyrimidine derivatives.

References

-

Title: A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines and ureas Source: Canadian Science Publishing URL: [Link][2]

-

Title: An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine Source: Asian Journal of Chemistry URL: [Link][4]

Sources

Potential therapeutic targets for 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine

An In-Depth Technical Guide to the Pharmacophore Engineering and Therapeutic Profiling of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine

Executive Summary

In modern structure-based drug design, the identification and utilization of privileged scaffolds are paramount. 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine is a highly versatile, tri-functionalized intermediate that serves as a foundational building block for synthesizing targeted therapeutics, particularly in the realm of oncology and inflammatory diseases.

Rather than acting as a final drug product, this compound provides a precise spatial arrangement of reactive handles—a C6-chloro group for nucleophilic aromatic substitution (SNAr) and a C4-bromophenyl group for palladium-catalyzed cross-coupling. This guide explores the mechanistic logic of utilizing this scaffold to engineer potent kinase inhibitors, detailing the causality behind structural modifications, the primary therapeutic targets, and self-validating experimental protocols for its derivatization.

Molecular Architecture & Reactivity Logic

The structural brilliance of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine lies in its orthogonal reactivity, which allows medicinal chemists to build complex molecules sequentially without the need for excessive protecting group manipulations.

-

The Pyrimidine Core: The N1 and N3 atoms of the pyrimidine ring act as critical hydrogen bond acceptors. In kinase inhibitors, these nitrogens frequently engage in bidentate or monodentate hydrogen bonding with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR).

-

C6-Chloro Handle: The chlorine atom is highly activated by the adjacent ring nitrogen, making it an excellent leaving group for SNAr reactions. This site is typically reacted with substituted anilines or aliphatic amines to install the primary hinge-binding motif.

-

C4-(4-Bromophenyl) Handle: The aryl bromide is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Extending the molecule at this vector allows the inhibitor to probe deep hydrophobic pockets, such as the DFG-out pocket, facilitating the transition from a Type I (ATP-competitive) to a Type II (inactive conformation) kinase inhibitor.

-

C2-Methyl Group: This group provides a subtle steric "bump" that restricts the rotational degrees of freedom of the pyrimidine ring, locking it into a favorable dihedral angle for target binding. Furthermore, it modulates the basicity (pKa) of the pyrimidine nitrogens, fine-tuning the strength of hinge-region hydrogen bonds.

Logical workflow of orthogonal scaffold derivatization to build a Type II Kinase Inhibitor.

Primary Therapeutic Targets

Derivatives synthesized from bromophenyl-pyrimidine scaffolds have shown profound efficacy against several high-value therapeutic targets [1].

Target A: Dual Inhibition of EGFR and PDGFR-β

Resistance to first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors (like Gefitinib) often arises due to the T790M gatekeeper mutation or through compensatory signaling pathways, such as the heterodimerization of EGFR with Platelet-Derived Growth Factor Receptor Beta (PDGFR-β).

Recent studies demonstrate that modifying pyrimidine scaffolds with specific aniline substitutions yields potent dual inhibitors of both EGFR and PDGFR-β, overcoming these resistance mechanisms[2]. By utilizing the 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine scaffold, researchers can install an ethynyl-aniline at the C6 position to anchor the molecule in the hinge region, while utilizing the C4-bromophenyl group to append a solubilizing piperazine moiety that interacts with the solvent-exposed channel.

Table 1: Representative Structure-Activity Relationship (SAR) Matrix Note: Data represents the theoretical profiling of derivatives based on the 4-aryl-pyrimidine scaffold.

| Derivative Modification (from Scaffold) | EGFR (WT) IC50 (nM) | EGFR (T790M) IC50 (nM) | PDGFR-β IC50 (nM) | Primary Binding Mode |

| C6-(4-ethynylaniline), C4-phenyl | 12.4 | >1000 | 45.2 | Type I (Hinge binder) |

| C6-(4-ethynylaniline), C4-(4-piperazinylphenyl) | 8.1 | 145.0 | 12.5 | Type I (Solvent exposed) |

| C6-(3-trifluoromethylaniline), C4-(4-piperazinylphenyl) | 4.5 | 28.4 | 8.9 | Type II (DFG-out binder) |

Target B: The PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is hyperactivated in a vast majority of human cancers. The pyrimidine core is a highly privileged motif for PI3K inhibition, as seen in FDA-approved drugs like Buparlisib. The 2-methyl group on our target scaffold is particularly critical here, as it occupies a specific hydrophobic pocket near the ATP-binding site of PI3Kα, enhancing isoform selectivity.

Mechanism of action of pyrimidine-based inhibitors blocking the RTK/PI3K/mTOR signaling cascade.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols describe the step-by-step derivatization of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine into a highly functionalized kinase inhibitor candidate. These protocols incorporate self-validating checkpoints (e.g., LC-MS monitoring) to confirm causality and reaction success.

Protocol 1: SNAr Installation of the Hinge-Binding Motif

Causality: The C6-chlorine is displaced first because it is highly reactive toward nucleophiles. Performing the SNAr reaction before the Suzuki coupling prevents the transition metal catalyst from inadvertently inserting into the C-Cl bond, which could lead to unwanted polymerization or dehalogenation.

-

Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 eq (approx. 500 mg) of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine in 10 mL of anhydrous n-butanol.

-

Reagent Addition: Add 1.2 eq of the desired aniline (e.g., 3-ethynylaniline) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality for DIPEA: A non-nucleophilic base is required to scavenge the HCl byproduct without competing with the aniline for the electrophilic pyrimidine carbon.

-

Reaction Execution: Reflux the mixture at 100°C under a nitrogen atmosphere for 12 hours.

-

Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material spot (higher Rf) and the appearance of a new, UV-active spot (lower Rf) indicates conversion. Confirm the mass of the intermediate via LC-MS (ESI+).

-

Workup: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the C6-aminated intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Hydrophobic Pocket Extension

Causality: With the hinge-binder installed, the C4-bromophenyl group is activated using a palladium catalyst to append a solubilizing or pocket-filling group.

-

Preparation: In a microwave-safe vial, combine 1.0 eq of the intermediate from Protocol 1, 1.5 eq of a boronic acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid), and 3.0 eq of potassium carbonate (K2CO3).

-

Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Add 0.05 eq of Pd(dppf)Cl2. Causality for Catalyst: Pd(dppf)Cl2 is chosen because its large bite angle facilitates the reductive elimination step, which is often rate-limiting when coupling sterically hindered bi-aryl systems.

-

Reaction Execution: Seal the vial and irradiate in a microwave synthesizer at 110°C for 45 minutes.

-

Self-Validation Checkpoint: Perform LC-MS analysis. The presence of the desired [M+H]+ peak confirms successful cross-coupling without debromination side-reactions.

-

Purification: Filter through a pad of Celite to remove palladium black, extract with ethyl acetate, dry over Na2SO4, and purify via preparative HPLC to obtain the final inhibitor.

Protocol 3: Kinase Inhibition Assay (ADP-Glo)

Causality: To accurately determine the IC50, the assay must be run at an ATP concentration equal to the Km of the specific kinase. This ensures that the competitive nature of the pyrimidine inhibitor is accurately quantified without being artificially outcompeted by saturating ATP levels.

-

Incubate the purified recombinant kinase (e.g., EGFR T790M) with the synthesized inhibitor in a 384-well plate for 30 minutes at room temperature to allow for equilibrium binding.

-

Initiate the reaction by adding the kinase substrate and ATP (at Km concentration). Incubate for 60 minutes.

-

Add the ADP-Glo reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

-

Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent reaction.

-

Read the luminescence on a microplate reader. Plot the dose-response curve using non-linear regression to calculate the IC50.

Conclusion

The 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine scaffold represents a masterclass in rational drug design. By leveraging the differential reactivity of its functional groups, researchers can systematically build highly potent, multi-targeted kinase inhibitors. The protocols and structural logic outlined in this guide provide a robust framework for accelerating the discovery of novel therapeutics targeting resistant malignancies and complex signaling pathways.

References

-

National Institutes of Health (NIH) / PMC. (2017). Discovery of novel dual inhibitors of receptor tyrosine kinases EGFR and PDGFR-β related to anticancer drug resistance. Retrieved from[Link]

An In-depth Technical Guide to 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine: A Core Intermediate in Modern Pharmaceutical Synthesis

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine. As a key building block, its strategic importance lies in the dual reactivity offered by its chloro and bromo substituents, enabling sequential, site-selective modifications crucial for constructing complex pharmaceutical agents.

Physicochemical Properties and Structural Attributes

4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine is a solid organic compound whose molecular architecture is foundational to its synthetic utility. The pyrimidine core, a privileged scaffold in medicinal chemistry, is functionalized to allow for precise, stepwise elaboration into more complex drug candidates.[1]

Table 1: Physicochemical Data

| Property | Value | Source |

| CAS Number | Not explicitly available; related compounds include 792942-45-1 and 1549859-16-6 | [1][2] |

| Molecular Formula | C₁₁H₈BrClN₂ | [2] |

| Molecular Weight | 283.55 g/mol | [2] |

| Appearance | Typically a solid powder | |

| Key Functional Groups | Pyrimidine ring, Bromo group, Chloro group, Methyl group | [2] |

| Reactivity Centers | Electrophilic carbon at C6 (chloro-substituted), Aryl bromide for cross-coupling | N/A |

The presence of a chloro group on the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), while the bromophenyl moiety is a classical handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This orthogonal reactivity is the cornerstone of its value as an intermediate.

Synthesis Pathway and Mechanistic Rationale

The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine. For 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine, a logical synthetic approach begins with precursors that build the core structure, followed by chlorination.

A representative synthesis can be envisioned starting from 4-bromobenzaldehyde and ethyl acetoacetate, common starting materials in organic synthesis.[3][4] The initial steps would involve a condensation reaction to form a chalcone-like intermediate, which then undergoes cyclization with acetamidine hydrochloride to form the hydroxypyrimidine ring. The final step is a chlorination reaction, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosgene.[5]

Conceptual Synthesis Workflow

Caption: Conceptual synthesis of the target intermediate.

Exemplary Experimental Protocol: Chlorination

This protocol is adapted from general procedures for the chlorination of hydroxypyrimidines.

-

Setup: In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(4-bromophenyl)-2-methyl-6-hydroxypyrimidine (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

-

Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice to quench the excess POCl₃.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum to yield the crude product.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Causality: Phosphorus oxychloride is a highly effective and common reagent for converting hydroxyl groups on heterocyclic rings, such as pyrimidines, into chloro groups. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Core Applications in Pharmaceutical Synthesis

The strategic value of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine is best demonstrated by its application in building complex molecules where sequential, controlled bond formation is required. Its two distinct reactive sites allow for a modular assembly approach.

A. Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C6 position is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyrimidine ring nitrogens. This allows for the introduction of various nucleophiles (amines, alcohols, thiols) to build out the molecular scaffold.

B. Suzuki-Miyaura Cross-Coupling

The bromophenyl group is an ideal substrate for palladium-catalyzed Suzuki-Miyaura coupling reactions. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester, enabling the introduction of diverse aryl or heteroaryl substituents.[7] This reaction is a cornerstone of modern drug discovery for constructing biaryl structures.

Workflow: Sequential Functionalization

Caption: Orthogonal reactivity of the title compound.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on established methods for Suzuki reactions on similar substrates.[7][8]

-

Setup: To a Schlenk flask, add 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine (1 equivalent), the desired arylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₃PO₄ (2 equivalents).[7]

-

Solvent & Degassing: Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio).[7] Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 70-80 °C under an inert atmosphere for 18-22 hours.[8] Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.[8]

-

Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[8]

Trustworthiness: The use of an inert atmosphere is critical as the palladium(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle. The base is essential for the transmetalation step of the Suzuki-Miyaura mechanism.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of pharmaceutical intermediates is paramount. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.[9]

Table 2: Analytical Methods for Quality Control

| Technique | Purpose | Expected Result |

| HPLC | Purity assessment and quantification | A major peak corresponding to the product with purity typically >98%.[10] |

| ¹H NMR | Structural confirmation | Peaks corresponding to the aromatic protons (bromophenyl group), pyrimidine proton, and methyl group protons with characteristic chemical shifts and splitting patterns. |

| ¹³C NMR | Structural confirmation | Signals for each unique carbon atom in the molecule, confirming the carbon skeleton. |

| Mass Spectrometry (MS) | Molecular weight verification | A molecular ion peak (or M+H⁺) corresponding to the calculated molecular weight (283.55 for C₁₁H₈BrClN₂).[2] |

| FTIR Spectroscopy | Functional group identification | Characteristic absorption bands for C-H, C=C, C=N, C-Cl, and C-Br bonds. |

Quality Control Workflow

Caption: A typical quality control workflow for the intermediate.

Safety, Handling, and Storage

-

Hazards: Compounds of this class are often classified as causing skin and serious eye irritation.[11][12] Avoid formation and inhalation of dust.[13][14]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[13][15] Use a respirator if dust is generated.[13]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood.[12][14] Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][15] Keep away from incompatible substances.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[12] If irritation persists, seek medical attention.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12]

-

Conclusion

4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine stands out as a highly versatile and valuable intermediate in pharmaceutical research and development. Its pre-installed, orthogonally reactive functional groups—a nucleophilically displaceable chlorine and a cross-coupling-ready bromine—provide a robust platform for the efficient and modular synthesis of complex molecular targets. Understanding its synthesis, reactivity, and proper handling is essential for any scientist aiming to leverage this powerful building block in the creation of novel therapeutic agents. The principles outlined in this guide provide a solid foundation for its effective application in drug discovery programs.

References

-

LookChem. Cas 792942-45-1, 4-(4-BROMOPHENYL)-6-METHYLPYRIMIDIN-2-AMINE. [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

SciSpace. High Yield Preparation of 4'-(4-Bromophenyl)-2,2':6',2"-terpyridine by a Condensation Reaction. [Link]

-

Journal of the Chemical Society C. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. [Link]

-

NIH. 4-(4-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine. [Link]

-

apicule. N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide (CAS No: 1393813-42-7) API Intermediate Manufacturers. [Link]

-

PubChem. 4-Chloro-6-methyl-2-phenylpyrimidine. [Link]

-

PubMed. N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. [Link]

- Google Patents. CN108997223B - Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine.

- Google Patents. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.

-

European Patent Office. SYNTHESIS OF CHLORINATED PYRIMIDINES - EP1301489 B1. [Link]

-

Ijisrt.com. Analytical methods for the detection of counterfeit pharmaceuticals. [Link]

-

ATSDR. ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. wap.guidechem.com [wap.guidechem.com]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijisrt.com [ijisrt.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. aaronchem.com [aaronchem.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. aksci.com [aksci.com]

Safety and Handling of Halogenated Pyrimidine Derivatives: A Technical Framework for Risk Mitigation

Executive Summary

Halogenated pyrimidine derivatives—such as 5-fluorouracil (5-FU), bromodeoxyuridine (BrdU), and idoxuridine—are cornerstone compounds in oncology, virology, and molecular biology. However, their structural mimicry of endogenous nucleobases confers significant occupational hazards. Because they actively interfere with DNA synthesis and cellular proliferation, these compounds are highly cytotoxic, mutagenic, and teratogenic[1][2]. This whitepaper provides a comprehensive, causality-driven framework for the safe handling, administration, and disposal of these hazardous agents, ensuring that laboratory and clinical environments maintain strict self-validating safety systems.

Mechanistic Toxicology: The Causality of Hazard

To effectively design risk mitigation strategies, professionals must first understand the biochemical causality of halogenated pyrimidine toxicity. These compounds enter the cell via active nucleoside transporters and undergo intracellular phosphorylation, hijacking normal cellular machinery.

-

5-Fluorouracil (5-FU): Converts to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase (TS) and folate. This irreversibly inhibits dTMP synthesis, causing a fatal imbalance in the dNTP pool and subsequent "thymineless death"[3].

-

Bromodeoxyuridine (BrdU): As a thymidine analog, BrdU is directly incorporated into replicating DNA during the S-phase. The heavy bromine atom alters the electron distribution of the pyrimidine ring, increasing the frequency of enol tautomerization. This leads to mispairing with guanine instead of adenine, resulting in transition mutations, genetic defects, and severe teratogenic effects[4][5].

Cellular mechanism of halogenated pyrimidine toxicity and mutagenesis.

Quantitative Hazard Profiles

Understanding toxicological thresholds is critical for risk assessment. While universal occupational exposure limits (OELs) are not established for all derivatives, their acute and chronic toxicity profiles necessitate stringent engineering controls[2].

Table 1: Toxicological Profiles of Common Halogenated Pyrimidines

| Compound | Primary Hazard Classification | LD50 (Oral, Rat) | Target Organs / Systemic Effects |

| 5-Fluorouracil (5-FU) | Cytotoxic, Teratogenic | ~230 mg/kg | Bone marrow (myelosuppression), GI tract |

| Bromodeoxyuridine (BrdU) | Mutagenic, Reproductive Hazard | 8400 mg/kg[1] | DNA, Reproductive system, Fetal development |

| Idoxuridine (IUdR) | Mutagenic, Antiviral | >10,000 mg/kg | Cellular DNA synthesis, Ocular tissue |

Self-Validating Handling Protocols

A self-validating protocol ensures that failure at one step is caught or mitigated by the next. The handling of halogenated pyrimidines requires a multi-tiered approach combining engineering controls, personal protective equipment (PPE), and strict operational workflows[6].

Engineering Controls & PPE

-

Primary Containment: All preparation (weighing, reconstitution, dilution) must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood[2][7].

-

Personal Protective Equipment (PPE):

-

Gloves: Double-gloving with chemotherapy-rated nitrile gloves is mandatory. Causality: Halogenated pyrimidines can permeate standard gloves over time. The outer glove acts as a sacrificial layer that can be immediately discarded if contaminated, preventing dermal absorption[1][6].

-

Body: Disposable, lint-free, low-permeability closed-front gowns[6].

-

Eye/Face: Chemical splash goggles (and a face shield if handling large volumes outside a hood)[1].

-

Step-by-Step Methodology: Preparation and Administration

-

Preparation: Line the BSC work surface with a disposable, plastic-backed absorbent pad. Causality: If a droplet escapes during transfer, the absorbent layer traps the liquid while the plastic backing prevents contamination of the stainless steel plenum[7].

-

Reconstitution: Inject diluent slowly down the inner wall of the vial using a Closed-System Transfer Device (CSTD). Causality: Direct injection into the powder can cause rapid aerosolization. A CSTD mechanically prohibits the escape of hazardous drug aerosols into the environment[8].

-

Pressure Equalization: Never vent vials with standard needles. Causality: Standard venting creates an open pathway for mutagenic aerosols. If a CSTD is unavailable, use a hydrophobic 0.22 µm filter needle to equalize pressure safely.

-

Transport: Seal the prepared syringe or IV bag in a leak-proof secondary container labeled with "DANGER: POSSIBLE MUTAGEN/TERATOGEN HAZARD"[1]. Causality: Secondary containment ensures that if the primary vessel fractures during transit, the exposure remains isolated[9].

-

Administration: Administer using needleless systems. Place a gauze pad under the connection port to catch microscopic leaks during coupling/uncoupling[7].

Step-by-step safe handling and administration workflow for hazardous pyrimidines.

Spill Management and Decontamination

Decontamination relies on chemical degradation followed by physical removal.

Step-by-Step Spill Protocol:

-

Isolation: Evacuate non-essential personnel and demarcate the spill area.

-

PPE Escalation: Don a NIOSH-approved respirator (N95 or higher) if powder is spilled or aerosols are suspected[10][11]. Causality: Halogenated pyrimidine powders are highly susceptible to becoming airborne, posing a severe inhalation risk.

-

Containment: Gently cover solid/powder spills with wet paper towels to suppress dust generation. Never sweep dry powder[1]. For liquids, use chemical absorbent pads.

-

Chemical Decontamination: Apply a 10% sodium hypochlorite (bleach) solution to the area and allow a 3-5 minute contact time. Causality: Bleach chemically oxidizes and degrades the pyrimidine ring, neutralizing the mutagenic hazard[7].

-

Solvent Wash: Follow with a 70% ethanol or water wash. Causality: Bleach is highly corrosive to stainless steel. Ethanol acts as a solvent to lift residual organic material and prevents pitting of the BSC surface[9].

-

Disposal: Place all cleanup materials in a rigid, sealable hazardous waste container.

Waste Management

Halogenated pyrimidines and their metabolites are environmentally persistent and highly toxic.

-

Animal Excreta: Animals dosed with BrdU excrete the active compound and metabolites in feces and urine for up to 3 days post-injection. Bedding must be handled as hazardous chemical waste[7][9].

-

Disposal Stream: Do not dispose of any contaminated materials (PPE, sharps, empty vials) in regular biohazard or municipal trash. All waste must be incinerated at a facility permitted to handle hazardous chemical waste[6][12].

References

- BrdU SOP Template (DOC)

- Source: scbt.

- AP-115-0-SOP-Use-of-Bromodeoxyuridine-in-Mice-Housed-in-Disposable-Caging.

- Standard Operating Procedure (SOP) –Bromodeoxyuridine (BrdU)

- Use of Bromodeoxyuridine (BrdU)

- Source: biolyse.

- Source: cdc.

- Source: nj.

- Source: aao.

- Source: fishersci.

- Safe Disposal of 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)

- Source: nih.

Sources

- 1. campusoperations.temple.edu [campusoperations.temple.edu]

- 2. nj.gov [nj.gov]

- 3. biolyse.com [biolyse.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. 5-Bromo-2'-deoxyuridine | C9H11BrN2O5 | CID 6035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdc.gov [cdc.gov]

- 7. research.auburn.edu [research.auburn.edu]

- 8. New standards for hazardous drug handling will affect ophthalmology - American Academy of Ophthalmology [aao.org]

- 9. ehs.utexas.edu [ehs.utexas.edu]

- 10. fishersci.com [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ehs.wisc.edu [ehs.wisc.edu]

A Researcher's Guide to the Solubility of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine in Organic Solvents

An In-depth Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This guide provides a comprehensive technical framework for understanding and determining the solubility of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine (BCMP), a heterocyclic compound with potential applications in medicinal chemistry. Given the absence of extensive public data on BCMP, this document serves as a foundational resource, detailing the theoretical principles governing solubility, predictive assessments based on molecular structure, and a robust experimental protocol for empirical determination. We present a detailed methodology for the widely accepted shake-flask method, data interpretation strategies, and a discussion on key influencing factors, empowering researchers to generate reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, solubility is a cornerstone physicochemical property. It dictates the concentration of a compound that can be achieved in a solution, which directly impacts absorption, distribution, metabolism, and excretion (ADME) properties. Poor solubility can lead to low bioavailability, challenging formulations, and ultimately, the failure of a promising drug candidate.

4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine (BCMP) is a substituted pyrimidine. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. Understanding the solubility of novel derivatives like BCMP is a prerequisite for any further investigation into its therapeutic potential. This guide will equip researchers with the necessary knowledge to approach the solubility assessment of BCMP and similar compounds systematically and scientifically.

Physicochemical Profile and Solubility Predictions

The molecular structure of a compound provides the first clues to its solubility behavior, governed by the principle of "like dissolves like."[1][2] This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[2][3]

Molecular Structure of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine (BCMP):

-

Pyrimidine Core: A heterocyclic aromatic ring containing two nitrogen atoms. The nitrogen atoms can act as hydrogen bond acceptors, contributing to polarity.

-

4-(4-Bromophenyl) group: A large, non-polar brominated phenyl ring. This group is expected to be hydrophobic and will favor solubility in non-polar organic solvents.

-

6-chloro group: An electronegative chlorine atom that adds some polarity to the molecule.

-

2-methyl group: A small, non-polar alkyl group.

Overall Prediction: BCMP possesses both polar (pyrimidine ring, chloro group) and significant non-polar (bromophenyl group) features. This amphiphilic nature suggests it will exhibit limited solubility in highly polar solvents like water and better solubility in solvents of intermediate to low polarity. The large, rigid bromophenyl group will likely dominate its solubility profile, making it more soluble in organic solvents than in aqueous media. The molecule's relatively high molecular weight and potential for strong crystal lattice interactions (often indicated by a high melting point) could also limit its solubility.[4]

Theoretical Framework for Solubility

Thermodynamics of Dissolution

Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG). For a solute to dissolve spontaneously, ΔG must be negative. The process can be conceptually broken down into three steps[5][6]:

-

Lattice Energy: Energy required to break the intermolecular forces holding the solute molecules in their crystal lattice (endothermic, ΔH₁ > 0).

-

Cavity Formation: Energy required to create a space or cavity in the solvent to accommodate a solute molecule (endothermic, ΔH₂ > 0).

-

Solvation: Energy released when the solute molecule is inserted into the solvent cavity and forms new solute-solvent interactions (exothermic, ΔH₃ < 0).

The overall enthalpy of the solution (ΔH_soln) is the sum of these enthalpy changes. The solubility is favored when the energy released during solvation compensates for the energy required for lattice disruption and cavity formation.[5]

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[7][8] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.[9]

Every solvent and solute can be assigned these three parameters. The principle is that substances with similar HSP values are likely to be miscible.[8][9] The "distance" (Ra) between the HSP of a solute and a solvent can be calculated, with smaller distances indicating higher affinity and greater potential for solubility.[8] While determining the precise HSP for a new compound like BCMP requires experimental work, the HSP of common solvents can be used to select a diverse and logical set for screening.

Experimental Determination of Solubility

The most reliable way to determine solubility is through empirical measurement. The equilibrium shake-flask method is the gold standard, recommended by organizations like the Organisation for Economic Co-operation and Development (OECD) for its accuracy and reliability.[10][11]

The Shake-Flask Method

This analytical method involves agitating an excess amount of the solid solute in a chosen solvent at a constant temperature until equilibrium is reached.[10][12] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is measured.

Experimental Workflow Diagram

Caption: Workflow for determining solubility via the Shake-Flask Method.

Detailed Experimental Protocol

Materials and Equipment:

-

4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine (BCMP), solid

-

A range of analytical grade organic solvents (see Table 1 for suggestions)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Calibrated pipettes

-

Syringes and syringe filters (e.g., 0.22 µm, chosen for solvent compatibility)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument.

-

Volumetric flasks

Procedure:

-

Preparation: Add an excess amount of solid BCMP (e.g., 5-10 mg, enough to ensure undissolved solid remains) to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.[13]

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

Time to Equilibrium: Allow the mixture to equilibrate for a sufficient period. A minimum of 24 hours is typical, but 48-72 hours may be necessary to ensure equilibrium is reached. It is advisable to take measurements at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.[13]

-

Phase Separation: After equilibration, remove the vial and let it stand to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved particles. Filtration must be rapid to avoid solvent evaporation or temperature changes.[14]

-

Quantification:

-

Prepare a stock solution of BCMP in a solvent in which it is freely soluble (e.g., Dimethyl Sulfoxide - DMSO) to create a calibration curve.

-

Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent.

-

Analyze the diluted sample and the calibration standards using a validated HPLC-UV method.

-

-

Calculation: Use the calibration curve to determine the concentration of BCMP in the diluted sample. Account for the dilution factor to calculate the final solubility in the test solvent, typically expressed in mg/mL or µg/mL.

Data Presentation and Interpretation

Organizing solubility data in a structured table allows for easy comparison and analysis. A logical approach is to test a range of solvents with varying polarities.

Table 1: Illustrative Solubility Data for BCMP in Selected Organic Solvents at 25 °C

| Solvent | Solvent Class | Relative Polarity | Dielectric Constant (20°C) | Illustrative Solubility (mg/mL) |

| n-Hexane | Non-polar Aliphatic | 0.009 | 1.89 | < 0.1 |

| Toluene | Non-polar Aromatic | 0.099 | 2.38 | 5 - 10 |

| Dichloromethane (DCM) | Halogenated | 0.309 | 9.08 | 20 - 30 |

| Acetone | Polar Aprotic | 0.355 | 20.7 | > 50 |

| Acetonitrile | Polar Aprotic | 0.460 | 37.5 | 15 - 25 |

| Ethanol | Polar Protic | 0.654 | 24.5 | 2 - 5 |

| Methanol | Polar Protic | 0.762 | 32.7 | 1 - 2 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | 46.7 | > 100 |

Note: The solubility values in this table are hypothetical and for illustrative purposes only. They represent a plausible trend based on the structural analysis of BCMP. Actual experimental data must be generated.

Interpretation of Illustrative Data: The hypothetical data suggests that BCMP has poor solubility in very non-polar solvents (hexane) and polar protic solvents (methanol, ethanol). Its solubility appears to be highest in polar aprotic solvents like Acetone and DMSO, and also significant in a halogenated solvent like DCM. This profile is consistent with a molecule that has polar functional groups but is dominated by a large, polarizable aromatic system. The ability of polar aprotic solvents to engage in dipole-dipole interactions without donating hydrogen bonds may be optimal for solvating BCMP.

Key Factors Influencing Solubility

Several factors can significantly affect the measured solubility of a compound:

-

Temperature: The effect of temperature depends on whether the dissolution process is endothermic (heat is absorbed) or exothermic (heat is released).[5] For most solid organic compounds, solubility increases with temperature as the additional energy helps overcome the crystal lattice forces.[15]

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy. The most stable polymorph will always have the lowest solubility, while metastable forms will be more soluble. It is crucial to characterize the solid form used in the solubility studies.

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. Phase solubility analysis is a technique that can simultaneously determine purity and the solubility of the pure substance.[16]

Conclusion

Determining the solubility of 4-(4-Bromophenyl)-6-chloro-2-methylpyrimidine is a fundamental step in its evaluation as a potential drug candidate. This guide has provided the theoretical underpinnings and a practical, detailed protocol for its measurement in various organic solvents. By combining structural analysis with a robust experimental method like the shake-flask technique, researchers can generate high-quality, reliable data. This information is indispensable for guiding formulation development, predicting in vivo behavior, and making informed decisions in the drug discovery pipeline.

References

- Vertex AI Search. (2025, August 15). Solubility in organic solvents Definition - Fiveable.

- ResearchGate. The thermodynamic principles of dissolution. The drug molecule needs to....

- Buser, A. M., et al. Determining the water solubility of difficult-to-test substances A tutorial review.